Product packaging for Benzonitrile, 4-(iodoacetyl)-(Cat. No.:CAS No. 60694-92-0)

Benzonitrile, 4-(iodoacetyl)-

Cat. No.: B8726713
CAS No.: 60694-92-0
M. Wt: 271.05 g/mol
InChI Key: HNVBRMKBEILKJD-UHFFFAOYSA-N
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Description

Contextual Significance of Halogenated Benzonitrile (B105546) Derivatives in Synthetic Applications

Halogenated benzonitrile derivatives represent a significant class of compounds in modern organic synthesis due to their versatile reactivity. researchgate.net The presence of both a nitrile group and a halogen atom on the aromatic ring imparts unique chemical properties that are exploited in a wide range of applications. These compounds serve as crucial intermediates in the production of pharmaceuticals, agrochemicals, and materials science products. medcraveonline.comresearchgate.net For instance, they are precursors for kinase inhibitors in medicine and are used in developing herbicides and fungicides.

The electron-withdrawing nature of the nitrile and halogen substituents activates the benzene (B151609) ring, making these derivatives highly reactive in nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed coupling reactions. researchgate.net This reactivity allows for the introduction of various functional groups, enabling the construction of complex molecular architectures. researchgate.net The nitrile group itself is a versatile functional group that can be converted into amines, amides, and carboxylic acids, further expanding the synthetic utility of these compounds. libretexts.orggoogle.com The development of efficient synthetic methods, including ammoxidation of toluene (B28343) derivatives and palladium-catalyzed cross-coupling reactions, has made a wide array of halogenated benzonitriles accessible for research and industrial use. medcraveonline.com

Overview of the Chemical Structure and its Distinctive Functional Groups

The chemical structure of Benzonitrile, 4-(iodoacetyl)- is characterized by a benzene ring substituted with a nitrile group (-CN) and an iodoacetyl group (-COCH₂I) at the para position. nist.govchemspider.com The molecular formula of the compound is C₉H₆INO. nist.govchemspider.com

The two primary functional groups, the nitrile and the iodoacetyl group, dictate the molecule's reactivity.

Benzonitrile Moiety : The benzonitrile portion consists of a benzene ring attached to a cyano group. The nitrile group is strongly electron-withdrawing, which influences the electronic properties of the aromatic ring. smolecule.com

Iodoacetyl Group : This group is an α-halo ketone. The presence of the iodine atom, an excellent leaving group, makes the α-carbon highly susceptible to nucleophilic attack. This feature is particularly useful for alkylation reactions, where the iodoacetyl group can readily react with nucleophiles like thiols (e.g., cysteine residues in proteins), amines, and phenols. rsc.org The carbonyl group itself is electrophilic and can participate in various condensation and addition reactions.

Table 1: Chemical Properties of Benzonitrile, 4-(iodoacetyl)-

Property Value Reference(s)
CAS Registry Number 60694-92-0 nist.gov
Molecular Formula C₉H₆INO nist.govchemspider.com
Molecular Weight 271.0545 g/mol nist.gov
IUPAC Name 4-(2-iodoacetyl)benzonitrile nist.gov
Monoisotopic Mass 270.949412 u chemspider.com

Historical Development and Evolution of Research on Related Compounds

The study of Benzonitrile, 4-(iodoacetyl)- is situated within the broader historical context of research on benzonitriles and halogenated aromatic compounds. The parent compound, benzonitrile, was first reported by Hermann Fehling in 1844, who synthesized it through the thermal dehydration of ammonium (B1175870) benzoate. wikipedia.org This discovery laid the groundwork for the entire class of nitrile compounds. wikipedia.org

The synthesis of halogenated benzonitriles gained momentum in the early 20th century, driven by the need for functionalized aromatic rings in industrial applications. Early methods often involved harsh reaction conditions, such as the vapor-phase halogenation of benzonitrile at temperatures exceeding 650°C, as described in a 1973 patent. google.com These processes, while effective, often lacked selectivity and required extreme temperatures. google.com

Over time, synthetic methodologies have evolved to become more sophisticated and selective. The development of ammoxidation processes allowed for the large-scale industrial production of benzonitrile from toluene. medcraveonline.comwikipedia.org More recently, the advent of transition metal-catalyzed reactions, particularly palladium-catalyzed cross-couplings, has revolutionized the synthesis of specifically substituted aromatic compounds, including halogenated benzonitriles. These modern techniques offer greater control over regioselectivity and are performed under milder conditions. The development of reagents with reactive side chains, such as α-halo ketones, represents a further refinement, creating specialized molecules like Benzonitrile, 4-(iodoacetyl)- for targeted applications in areas like bioconjugation and medicinal chemistry. rsc.orgscholaris.ca

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6INO B8726713 Benzonitrile, 4-(iodoacetyl)- CAS No. 60694-92-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

60694-92-0

Molecular Formula

C9H6INO

Molecular Weight

271.05 g/mol

IUPAC Name

4-(2-iodoacetyl)benzonitrile

InChI

InChI=1S/C9H6INO/c10-5-9(12)8-3-1-7(6-11)2-4-8/h1-4H,5H2

InChI Key

HNVBRMKBEILKJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)CI

Origin of Product

United States

Synthetic Methodologies for Benzonitrile, 4 Iodoacetyl

Direct Synthetic Routes and Reaction Pathways

Direct synthetic routes to Benzonitrile (B105546), 4-(iodoacetyl)- primarily involve the introduction of the iodoacetyl group onto a benzonitrile scaffold in a single key step.

Electrophilic Acylations and Substitutions on Benzonitrile Derivatives

The Friedel-Crafts acylation is a classical method for introducing an acyl group onto an aromatic ring. sigmaaldrich.comkhanacademy.orgorganic-chemistry.org In the context of synthesizing Benzonitrile, 4-(iodoacetyl)-, this would theoretically involve the reaction of benzonitrile with an iodoacetylating agent, such as iodoacetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride.

However, the practical application of this direct acylation is challenging. The cyano group (-CN) of benzonitrile is a strong electron-withdrawing group, which deactivates the benzene (B151609) ring towards electrophilic aromatic substitution. sigmaaldrich.comlibretexts.org This deactivation makes the Friedel-Crafts acylation of benzonitrile significantly less favorable compared to reactions with activated aromatic rings. Consequently, forcing the reaction with harsh conditions may lead to low yields and the formation of undesired byproducts. While conceptually direct, this route is often not the preferred method due to these synthetic hurdles.

Introduction of the Iodoacetyl Moiety: Strategies and Yield Optimization

Given the challenges associated with the direct Friedel-Crafts acylation of benzonitrile, alternative strategies focus on introducing a haloacetyl group that can be subsequently converted to the iodoacetyl moiety. A plausible direct approach could be a Friedel-Crafts acylation using bromoacetyl chloride on benzonitrile. chemchart.com The resulting 4-(bromoacetyl)benzonitrile can then undergo a halogen exchange reaction to yield the desired product. The optimization of such a direct acylation would involve careful selection of the Lewis acid catalyst and reaction conditions to overcome the deactivating effect of the nitrile group, though this remains a less common approach.

Precursor Compound Synthesis and Derivatization Approaches

A more practical and widely employed strategy for the synthesis of Benzonitrile, 4-(iodoacetyl)- involves the use of precursor compounds that are more amenable to the necessary chemical transformations. The most common precursor is 4-acetylbenzonitrile (B130643). prepchem.com This compound, which already possesses the required acetyl group at the desired position, serves as a key starting material for subsequent derivatization.

The synthesis of 4-acetylbenzonitrile can be achieved through various methods, including:

The oxidation of 4-ethylbenzonitrile.

The cyanation of p-chloroacetophenone.

The acetylation of 4-cyanophenyl trifluoromethanesulfonate.

The Grignard reaction of p-cyanobenzoic acid derivatives.

Once 4-acetylbenzonitrile is obtained, the focus shifts to the modification of the acetyl group to introduce the iodine atom.

Indirect Synthetic Pathways via Functional Group Interconversion

Indirect pathways are generally more efficient and higher-yielding for the synthesis of Benzonitrile, 4-(iodoacetyl)-. These methods typically start with 4-acetylbenzonitrile and involve the transformation of the acetyl group.

Transformation of Related Acetylbenzonitriles

The most common transformation of 4-acetylbenzonitrile is its alpha-halogenation. This involves the selective halogenation of the methyl group of the acetyl moiety. For the synthesis of the iodoacetyl derivative, a two-step process is typically employed, starting with either chlorination or bromination, followed by a halogen exchange reaction.

A direct alpha-iodination of 4-acetylbenzonitrile is less common, as iodine is less reactive than bromine or chlorine in such reactions, and the resulting alpha-iodo ketones can be unstable.

The alpha-bromination of 4-acetylbenzonitrile to yield 4-(2-bromoacetyl)benzonitrile (B32679) is a well-established reaction. prepchem.comchemicalbook.com This can be achieved using various brominating agents. A common method involves the reaction of 4-acetylbenzonitrile with bromine (Br₂) in the presence of a catalytic amount of aluminum chloride (AlCl₃) in a suitable solvent like anhydrous ether. prepchem.com Another effective method is the use of N-bromosuccinimide (NBS) as the brominating agent, often with a radical initiator or a catalyst such as Amberlyst 15 ion exchange resin. chemicalbook.com

Table 1: Synthesis of 4-(2-bromoacetyl)benzonitrile from 4-acetylbenzonitrile
ReactantsReagents and ConditionsProductYieldReference
4-AcetylbenzonitrileBromine (Br₂), Aluminum chloride (catalytic), Anhydrous ether, Room temperature4-(2-bromoacetyl)benzonitrile86% prepchem.com
4-AcetylbenzonitrileN-Bromosuccinimide (NBS), Amberlyst 15 ion exchange resin, Ethyl acetate4-(2-bromoacetyl)benzonitrileData not specified chemicalbook.com

Similarly, 4-(2-chloroacetyl)benzonitrile (B1594178) can be synthesized via the alpha-chlorination of 4-acetylbenzonitrile using chlorinating agents like sulfuryl chloride (SO₂Cl₂). google.comgoogle.com

Halogen Exchange Reactions and Their Efficacy

Once the alpha-chloro or alpha-bromo derivative of 4-acetylbenzonitrile is obtained, the final step is a halogen exchange reaction, commonly known as the Finkelstein reaction. nih.gov This reaction is highly effective for converting alkyl chlorides and bromides to the corresponding iodides.

The reaction typically involves treating 4-(2-chloroacetyl)benzonitrile or 4-(2-bromoacetyl)benzonitrile with an excess of sodium iodide (NaI) in a suitable solvent, most commonly acetone. The success of the Finkelstein reaction is driven by the precipitation of the less soluble sodium chloride or sodium bromide in acetone, which shifts the equilibrium towards the formation of the desired iodo product.

Table 2: Halogen Exchange Reaction for the Synthesis of Benzonitrile, 4-(iodoacetyl)-
Starting MaterialReagents and ConditionsProductEfficacyReference
4-(2-bromoacetyl)benzonitrileSodium iodide (NaI), Acetone, RefluxBenzonitrile, 4-(iodoacetyl)-Generally high yield nih.gov
4-(2-chloroacetyl)benzonitrileSodium iodide (NaI), Acetone, RefluxBenzonitrile, 4-(iodoacetyl)-Generally high yield nih.gov

This two-step approach, involving the alpha-halogenation of 4-acetylbenzonitrile followed by a Finkelstein reaction, represents the most reliable and efficient methodology for the synthesis of Benzonitrile, 4-(iodoacetyl)-.

Green Chemistry Principles in Benzonitrile, 4-(iodoacetyl)- Synthesis

The application of green chemistry principles to the synthesis of Benzonitrile, 4-(iodoacetyl)- focuses on minimizing environmental impact through the use of safer solvents, sustainable catalysts, and energy-efficient processes.

Solvent-Free or Environmentally Benign Solvent Systems

Traditional organic syntheses often rely on volatile and potentially hazardous organic solvents. Green chemistry seeks to replace these with more environmentally friendly alternatives or to eliminate the need for a solvent altogether.

A prime example of a green approach applicable to the synthesis of Benzonitrile, 4-(iodoacetyl)- is the use of solvent-free reaction conditions. The microwave-assisted α-iodination of aromatic ketones using N-iodosuccinimide (NIS) and p-toluenesulfonic acid (p-TsOH) is a notable solvent-free method that offers high yields in a very short reaction time. mdpi.com

Water is considered an ideal green solvent due to its non-toxic and non-flammable nature. An innovative approach for the α-iodination of ketones involves an aerobic oxidative iodination catalyzed by sodium nitrite (B80452), which can be performed "on water". rsc.org This method utilizes molecular iodine as the iodine source and air as the terminal oxidant. rsc.org The reaction's efficiency can be further enhanced in an aqueous solution containing an anionic amphiphile like sodium dodecyl sulfate (B86663) (SDS), which forms micelles that can facilitate the reaction. rsc.org Ionic liquids have also been investigated as greener alternatives to conventional solvents for ketone halogenation, offering benefits such as enhanced reaction rates, simplified procedures, and reduced need for catalysts. wikipedia.org

The use of alcohols like methanol (B129727) and ethanol, as seen in some iodination methods, represents a move toward more benign solvents compared to halogenated hydrocarbons, although they are still flammable and have some toxicity. organic-chemistry.org

Table 2: Environmentally Benign Solvent Systems for Alpha-Iodination of Ketones

Solvent System Reagents Catalyst Key Green Advantage
Solvent-free (Microwave) N-Iodosuccinimide (NIS) p-Toluenesulfonic acid (p-TsOH) Elimination of solvent waste, energy efficiency.
Water ("on water") Iodine (I₂), Air Sodium Nitrite (NaNO₂) Use of a non-toxic, non-flammable solvent.
Aqueous Micellar System Iodine (I₂), Air Sodium Nitrite (NaNO₂) Enhanced reaction efficiency in water.
Ionic Liquids N-Halosuccinimides - Reduced use of hazardous chemicals, potential for catalyst-free reaction.

Catalyst Selection for Sustainable Synthesis

The choice of catalyst is crucial in green chemistry, with an emphasis on using non-toxic, recyclable, and highly efficient catalysts.

In the context of synthesizing Benzonitrile, 4-(iodoacetyl)-, several catalytic systems align with green chemistry principles. The use of copper(II) oxide as a catalyst in the α-iodination of aromatic ketones is advantageous as it is a relatively inexpensive and less toxic metal catalyst. organic-chemistry.org It also plays a multifaceted role in the reaction, enhancing its efficiency. organic-chemistry.org

Sodium nitrite (NaNO₂) serves as an effective catalyst for the aerobic oxidative iodination of ketones in aqueous media. rsc.org This system is particularly green as it uses air as the ultimate oxidant, producing water as the primary byproduct. rsc.org

Organocatalysis, which uses small organic molecules as catalysts, is another cornerstone of green chemistry. The use of p-toluenesulfonic acid (p-TsOH) in the microwave-assisted, solvent-free iodination with NIS is an example of organocatalysis. mdpi.com These catalysts are typically metal-free, avoiding issues of heavy metal contamination in the final product and waste streams.

The development of catalytic systems that are highly selective for the desired product is also a key aspect of sustainable synthesis, as it minimizes the formation of byproducts and simplifies purification processes. For instance, in acidic solutions, the α-halogenation of ketones typically results in the substitution of only one alpha hydrogen, which is advantageous for the synthesis of mono-halogenated products like Benzonitrile, 4-(iodoacetyl)-. wikipedia.org

Reaction Mechanisms and Reactivity Profiles of Benzonitrile, 4 Iodoacetyl

Reactivity of the Iodoacetyl Group in Organic Transformations

The iodoacetyl moiety, -C(O)CH₂I, is a prominent feature of Benzonitrile (B105546), 4-(iodoacetyl)-. It is characterized by a carbon-iodine (C-I) bond alpha to a carbonyl group. This arrangement makes the methylene (B1212753) carbon highly electrophilic and susceptible to various transformations. The iodine atom is an excellent leaving group, and the C-I bond is relatively weak, predisposing the group to nucleophilic displacement, radical pathways, and metal-catalyzed cross-coupling reactions.

The most common reaction pathway for the iodoacetyl group is nucleophilic substitution, typically proceeding via an Sₙ2 mechanism. The carbon atom attached to the iodine is highly activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent carbonyl group and the excellent leaving group ability of the iodide ion. nih.gov This high reactivity allows for the facile formation of new carbon-heteroatom and carbon-carbon bonds.

A wide range of nucleophiles can displace the iodide, leading to a diverse set of derivatives. rsc.org The general mechanism involves the attack of a nucleophile on the α-carbon, leading to a transition state where the nucleophile-carbon bond is forming concurrently with the cleavage of the carbon-iodine bond. youtube.com

Table 1: Examples of Nucleophilic Displacement Reactions

Nucleophile (Nu:) Reagent Example Product Structure Product Name
Amine (R₂NH) Diethylamine Benzonitrile, 4-((diethylamino)acetyl)-
Thiol (RSH) Thiophenol Benzonitrile, 4-((phenylthio)acetyl)-
Azide (B81097) (N₃⁻) Sodium Azide Benzonitrile, 4-(azidoacetyl)-
Carboxylate (RCOO⁻) Sodium Acetate 2-(4-cyanophenyl)-2-oxoethyl acetate

The carbon-iodine bond is one of the weakest carbon-halogen bonds, and its homolytic cleavage can be initiated by heat, ultraviolet light, or radical initiators to generate a carbon-centered radical. nih.govnih.gov The formation of the 4-cyanophenacyl radical opens up pathways for radical-mediated transformations that are distinct from ionic reactions. libretexts.org

Radical initiation can occur via several methods:

Thermal or Photochemical Homolysis: Direct cleavage of the C-I bond by applying energy. nih.govnih.gov

Atom Transfer: A radical initiator, such as AIBN (Azobisisobutyronitrile), or a transition metal complex can abstract the iodine atom to generate the desired carbon radical. libretexts.org

Once formed, the 4-cyanophenacyl radical can participate in propagation steps, such as addition to unsaturated systems (alkenes, alkynes) or coupling with other radical species. nih.gov These reactions are often part of a radical chain mechanism, which includes initiation, propagation, and termination steps. youtube.com

The C-I bond in alkyl iodides can be activated by low-valent transition metal catalysts, such as those based on palladium or copper, to participate in cross-coupling reactions. scispace.commdpi.com This process typically begins with the oxidative addition of the C-I bond to the metal center, forming an organometallic intermediate. This intermediate can then undergo further reactions, such as transmetalation and reductive elimination, to form new C-C or C-heteroatom bonds.

While aryl iodides are more commonly used in famous reactions like the Suzuki or Heck couplings, alkyl iodides are also viable substrates, particularly in carbonylative cross-coupling reactions where carbon monoxide is incorporated to form amide or ester linkages. scispace.commdpi.com For instance, a copper-catalyzed carbonylative coupling could potentially react Benzonitrile, 4-(iodoacetyl)- with an amine and carbon monoxide to yield a complex amide product. scispace.com The reactivity of a related compound, 4-iodobenzonitrile, in Suzuki coupling reactions highlights the utility of the C-I bond on this aromatic scaffold for forming C-C bonds. nih.gov

Role of the Nitrile Functionality in Chemical Reactions

The nitrile (-C≡N) group of Benzonitrile, 4-(iodoacetyl)- is a versatile functional group characterized by a strongly polarized carbon-nitrogen triple bond. The carbon atom is electrophilic, while the nitrogen atom is weakly basic and nucleophilic. libretexts.orgopenstax.org This electronic structure allows the nitrile to undergo a variety of transformations, primarily involving nucleophilic additions to the carbon atom or derivatization into other nitrogen-containing functional groups. chemistrysteps.com

The electrophilic carbon atom of the nitrile group is susceptible to attack by strong nucleophiles. This reaction is analogous to the nucleophilic addition to a carbonyl group, where the C≡N triple bond is broken, and a new bond is formed with the nucleophilic species. libretexts.orgopenstax.org

Reduction with Hydrides: Strong reducing agents like lithium aluminum hydride (LiAlH₄) add a hydride ion (H⁻) to the nitrile carbon. openstax.org A second hydride addition to the resulting imine intermediate, followed by aqueous workup, yields a primary amine. libretexts.org This would convert Benzonitrile, 4-(iodoacetyl)- to a molecule containing a 4-(aminomethyl)phenyl group.

Addition of Organometallic Reagents: Grignard reagents (R-MgX) or organolithium reagents (R-Li) can add to the nitrile carbon to form an imine anion intermediate. libretexts.org Hydrolysis of this intermediate yields a ketone, providing a powerful method for C-C bond formation.

The nitrile group can be converted into several other important functional groups, significantly expanding the synthetic utility of the parent molecule.

Hydrolysis: Under either acidic or basic aqueous conditions, the nitrile group can be hydrolyzed. openstax.orgchemistrysteps.com The reaction proceeds through an amide intermediate (Benzamide, 4-(iodoacetyl)-), which can be isolated under mild conditions. libretexts.org With more vigorous conditions (stronger acid/base or higher temperature), the hydrolysis continues to completion to yield a carboxylic acid (Benzoic acid, 4-(iodoacetyl)-). libretexts.orgchemistrysteps.com

Formation of Tetrazoles: Aryl nitriles react with azide reagents, such as sodium azide (NaN₃) and an ammonium (B1175870) chloride catalyst, in a [3+2] cycloaddition reaction to form tetrazole rings. This transformation is a common method for converting a nitrile into a bioisostere of a carboxylic acid.

Enzymatic Transformations: Certain microorganisms possess enzymes capable of regioselective nitrile hydrolysis. For example, bacteria from the Rhodococcus genus can hydrolyze the aromatic nitrile of a related compound, 4-(cyanomethyl)benzonitrile, to the corresponding benzoic acid, demonstrating the potential for biocatalytic functionalization. nih.gov

Table 2: Summary of Nitrile Group Derivatizations

Reaction Type Reagents Intermediate Product Final Product
Hydrolysis H₃O⁺ or OH⁻/H₂O Benzamide, 4-(iodoacetyl)- Benzoic acid, 4-(iodoacetyl)-
Reduction 1. LiAlH₄ 2. H₂O - Benzenemethanamine, 4-(2-iodo-1-hydroxyethyl)-
Tetrazole Formation NaN₃, NH₄Cl - 5-(4-(iodoacetyl)phenyl)-1H-tetrazole

Aromatic Ring Reactivity and Substituent Effects

The reactivity of the benzene (B151609) ring in Benzonitrile, 4-(iodoacetyl)- is significantly influenced by the electronic properties of its substituents: the nitrile group (-C≡N) and the iodoacetyl group (-C(O)CH₂I).

Electrophilic Aromatic Substitution (SEAr): The benzene ring in this molecule is highly deactivated towards electrophilic aromatic substitution. SEAr reactions involve the attack of an electrophile on the electron-rich π system of the benzene ring. Both the nitrile and the acetyl groups are strong electron-withdrawing groups, which significantly reduce the electron density of the aromatic ring. This deactivation makes the ring less nucleophilic and therefore much less reactive towards electrophiles compared to benzene itself. Any electrophilic substitution that were to occur would be directed to the meta positions relative to the existing substituents.

Nucleophilic Aromatic Substitution (SNAr): Aromatic rings bearing strong electron-withdrawing groups can be susceptible to nucleophilic aromatic substitution. However, SNAr typically requires a good leaving group (like a halide) directly attached to the aromatic ring. In Benzonitrile, 4-(iodoacetyl)-, there is no such leaving group on the ring. While the electron-withdrawing substituents activate the ring, the primary site for nucleophilic attack is not the ring itself but the electrophilic carbon of the iodoacetyl group.

Nitrile Group (-C≡N): The nitrile group is a potent deactivating group. It withdraws electron density from the ring through both the inductive effect (due to the high electronegativity of nitrogen) and the resonance effect (delocalization of the ring's π-electrons towards the nitrogen).

Iodoacetyl Group (-C(O)CH₂I): This group is also strongly deactivating. The carbonyl (C=O) component withdraws electron density from the ring via induction and resonance. The presence of the iodine atom on the adjacent carbon further enhances the electrophilic character of the carbonyl carbon through an inductive effect. The primary reactivity of this group, however, is not its influence on the ring but its function as an α-haloketone.

The combined effect of these two electron-withdrawing groups renders the aromatic ring significantly electron-poor.

Substituent GroupInductive EffectResonance EffectOverall Effect on RingDirecting Effect (for SEAr)
Nitrile (-C≡N)Electron-WithdrawingElectron-WithdrawingStrongly DeactivatingMeta
Iodoacetyl (-C(O)CH₂I)Electron-WithdrawingElectron-WithdrawingStrongly DeactivatingMeta

Mechanistic Investigations of Complex Reaction Pathways

While specific mechanistic studies for many reactions of Benzonitrile, 4-(iodoacetyl)- are not extensively detailed in the literature, its reactivity can be reliably predicted based on the well-established chemistry of α-haloketones.

The most significant reaction pathway for Benzonitrile, 4-(iodoacetyl)- involves the iodoacetyl group. α-haloketones are highly reactive towards nucleophiles at the α-carbon (the carbon bearing the halogen). nih.gov This reactivity is enhanced by the inductive effect of the adjacent carbonyl group, which polarizes the carbon-iodine bond and makes the α-carbon more electrophilic. nih.gov

The reaction with a nucleophile (Nu⁻) proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. jove.comjove.com

Mechanism:

A nucleophile directly attacks the α-carbon.

Simultaneously, the carbon-iodine bond breaks, and the iodide ion departs as the leaving group.

This is a concerted, one-step process with no stable intermediate. The rate-determining step is the initial attack of the nucleophile. The reaction kinetics are second-order, being first-order with respect to both the α-haloketone and the nucleophile. Sₙ1 reactions are unfavorable for α-halocarbonyl compounds because they would form unstable carbocations at the α-position. jove.comjove.com

The α-carbon in Benzonitrile, 4-(iodoacetyl)- is prochiral, as it is bonded to two hydrogen atoms. Therefore, in reactions with achiral nucleophiles, the product will be achiral, and stereochemistry is not a factor.

If this prochiral center were to react with a chiral nucleophile, or if one of the α-hydrogens were substituted to create a stereocenter, stereochemical outcomes would become significant. In a theoretical Sₙ2 reaction at a chiral α-carbon, the mechanism would proceed with an inversion of stereochemistry, as is characteristic of Sₙ2 reactions. However, specific studies detailing such stereochemical outcomes or diastereoselectivity for reactions involving Benzonitrile, 4-(iodoacetyl)- are not readily found in the surveyed literature.

Derivatization Strategies and Analog Synthesis of Benzonitrile, 4 Iodoacetyl

Synthesis of Analogs with Modified Iodoacetyl Moiety

The iodoacetyl group is a highly reactive functional group, and its modification is a primary strategy for creating analogs of 4-(iodoacetyl)benzonitrile. This includes replacing the iodine atom with other halogens or extending the acetyl chain.

Replacement of Iodine with Other Halogens (Bromoacetyl, Chloroacetyl)

The iodoacetyl group can be readily substituted with other halogens, such as bromine or chlorine, to yield 4-(bromoacetyl)benzonitrile and 4-(chloroacetyl)benzonitrile. These analogs are often synthesized from the common precursor, 4-acetylbenzonitrile (B130643) (also known as 4-cyanoacetophenone). The α-halogenation of this ketone is the key step.

4-(Bromoacetyl)benzonitrile: This analog is frequently synthesized by the direct bromination of 4-acetylbenzonitrile. Common brominating agents include elemental bromine (Br₂) or N-Bromosuccinimide (NBS). The reaction is typically carried out in a suitable solvent like ethyl acetate, and a catalyst such as an ion-exchange resin may be employed to facilitate the reaction. echemi.com This compound serves as a versatile intermediate for the synthesis of various derivatives, including thiazoles and microtubule inhibitors. mdpi.commedchemexpress.com

4-(Chloroacetyl)benzonitrile: The chloro-analog can be prepared through similar strategies. One common method is the Friedel-Crafts acylation of benzonitrile (B105546) with chloroacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). khanacademy.orgchemguide.co.uk Alternatively, direct chlorination of 4-acetylbenzonitrile using a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) can yield the desired product.

The following table summarizes typical synthetic approaches for these halogenated analogs.

Target CompoundStarting MaterialReagent(s)Typical ConditionsRef
Benzonitrile, 4-(bromoacetyl)-Benzonitrile, 4-acetyl-N-Bromosuccinimide (NBS), Amberlyst 15 resinEthyl acetate, 40°C echemi.com
Benzonitrile, 4-(bromoacetyl)-Benzonitrile, 4-acetyl-Bromine (Br₂), Aluminum chloride (catalytic)Anhydrous ether, room temperature
Benzonitrile, 4-(chloroacetyl)-BenzonitrileChloroacetyl chloride, Aluminum chloride (AlCl₃)Inert solvent, heating khanacademy.org

Homologation and Chain Extension Studies

Extending the two-carbon acetyl chain to create longer acyl chains (homologation) represents another derivatization strategy. While direct examples involving 4-(iodoacetyl)benzonitrile are not extensively documented, the Arndt-Eistert reaction provides a well-established general method for the one-carbon homologation of carboxylic acids. organic-chemistry.orgwikipedia.org

This process could theoretically be applied to produce, for example, 4-(3-iodopropionyl)benzonitrile. The synthetic sequence would begin with a related precursor, 4-cyanobenzoic acid.

Acid Chloride Formation: 4-cyanobenzoic acid is converted to its acid chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride.

Diazoketone Synthesis: The resulting 4-cyanobenzoyl chloride reacts with diazomethane (B1218177) (CH₂N₂) to form an α-diazoketone intermediate. wikipedia.org

Wolff Rearrangement: The α-diazoketone undergoes a Wolff rearrangement, catalyzed by heat, light, or a metal catalyst (e.g., silver(I) oxide), to form a ketene (B1206846). organic-chemistry.orglibretexts.org

Nucleophilic Trapping: The highly reactive ketene is trapped by a nucleophile. For instance, reaction with water yields the homologated 4-cyanophenylacetic acid.

Conversion to Haloketone: The resulting acid can then be converted through standard methods into the desired 4-(3-halopropionyl)benzonitrile derivative.

This multi-step process allows for the systematic extension of the acyl chain, providing access to a range of analogs with modified linker lengths between the benzonitrile core and the reactive halide.

Functionalization of the Benzonitrile Core

Introducing additional chemical groups onto the aromatic ring of 4-(iodoacetyl)benzonitrile allows for the fine-tuning of its electronic, steric, and physicochemical properties.

Introduction of Additional Substituents

Electrophilic aromatic substitution on the benzonitrile ring is a primary method for introducing new substituents. However, the existing acetyl and nitrile groups are both deactivating and meta-directing. This means that incoming electrophiles will preferentially add to the positions meta to these groups (i.e., positions 2 and 6). Reactions such as nitration (using nitric and sulfuric acids) or halogenation (using Br₂ or Cl₂ with a Lewis acid catalyst) would be expected to yield 2-substituted derivatives of 4-acetylbenzonitrile. The resulting substituted ketone could then undergo α-halogenation as previously described to yield the final target molecule. The synthesis of polysubstituted benzonitriles can also be achieved through high-temperature, vapor-phase halogenation processes. google.com

Heterocyclic Annulation Reactions

The α-haloacetyl group is a classic building block for the synthesis of various heterocyclic systems. nih.govsemanticscholar.org 4-(Iodoacetyl)benzonitrile and its bromo-analog are excellent substrates for these cyclization reactions, known as annulations.

Thiazole (B1198619) Synthesis: A prominent example is the Hantzsch thiazole synthesis, where the α-haloketone reacts with a thioamide-containing compound. For instance, the reaction of 4-(bromoacetyl)benzonitrile with N-phenylthiourea leads to the formation of a 4-((2-phenylamino)thiazol-4-yl)benzonitrile. medcraveonline.comresearchgate.net This reaction is a cornerstone for creating complex molecules, including those with potential biological activity. mdpi.comtandfonline.com

Imidazole (B134444) Synthesis: Imidazoles can also be synthesized from α-haloketones. A common route involves the reaction of a compound like 4-(bromoacetyl)benzonitrile with an amidine, which provides the necessary N-C-N fragment for the imidazole ring. researchgate.net This reaction can be a one-pot, three-component condensation involving the α-haloketone, an aldehyde, and ammonium (B1175870) acetate. nih.gov

The following table lists examples of heterocycles synthesized from 4-(haloacetyl)benzonitrile precursors.

Heterocycle ClassReagentsResulting StructureRef
ThiazoleThioacetamide4-(2-methylthiazol-4-yl)benzonitrile mdpi.com
ThiazoleN-phenyl thiourea4-((2-phenylamino)thiazol-4-yl)-benzonitrile medcraveonline.com
ImidazoleAmidine salt (e.g., acetamidine)4-Aryl-2-methyl-N-(4-cyanophenacyl)imidazole researchgate.net

Conjugation and Linker Chemistry

The iodoacetyl group is a well-established sulfhydryl-reactive chemical handle, making 4-(iodoacetyl)benzonitrile a valuable tool in conjugation and linker chemistry. Haloacetyl compounds react specifically with sulfhydryl (thiol) groups, such as those found in the side chain of the amino acid cysteine, at physiological pH.

The reaction proceeds via a nucleophilic substitution mechanism, where the sulfur atom of the thiol attacks the carbon bearing the iodine, displacing the iodide ion. This forms a stable and irreversible thioether bond. This specific reactivity allows 4-(iodoacetyl)benzonitrile to be used for covalently linking the 4-cyanophenyl moiety to peptides, proteins, or other thiol-containing molecules.

While complex linkers often incorporate spacer arms to separate the reactive group from the core molecule, 4-(iodoacetyl)benzonitrile itself can act as a simple conjugating agent. Its utility has been demonstrated in its use as a building block for synthesizing biologically active compounds and as an inhibitor of enzymes like Glycogen synthase kinase 3 (GSK-3), where its reactivity is key to its mechanism of action. echemi.comcymitquimica.com

Synthesis of Bioconjugates and Polymeric Structures

The iodoacetyl group is a well-established reactive handle for the alkylation of nucleophiles, most notably sulfhydryl groups (thiols). This reactivity is the cornerstone for the synthesis of bioconjugates and the creation of functional polymeric materials.

Bioconjugation via Thiol-Alkylation

The reaction between an iodoacetyl group and a sulfhydryl group, present in the side chain of cysteine residues in proteins and peptides, proceeds via a nucleophilic substitution (Sɴ2) mechanism to form a stable thioether bond. wikipedia.orgcreative-proteomics.com This reaction is highly specific for thiols under mild pH conditions (typically pH 7.5-8.5), making it an invaluable tool for site-specific modification of biomolecules. acs.orgnih.gov

The general scheme for this bioconjugation is as follows:

Protein-SH + I-CH₂-CO-Ar-CN → Protein-S-CH₂-CO-Ar-CN + HI

Where "Ar" represents the benzonitrile core. This strategy allows for the precise attachment of the benzonitrile moiety to a protein, enabling applications such as:

Enzyme Inhibition: If the targeted cysteine is in the active site of an enzyme, this covalent modification can lead to irreversible inhibition. wikipedia.org

Molecular Probes: The nitrile group can serve as an infrared probe to study protein environments, or the entire molecule can act as a tag for purification or detection.

Drug Delivery: Conjugation to antibodies or other targeting proteins can facilitate the delivery of the benzonitrile-containing payload to specific cells or tissues.

The table below summarizes key aspects of this bioconjugation strategy.

ParameterDescriptionReference(s)
Reactive Group Iodoacetyl wikipedia.orgcreative-proteomics.com
Target Group Sulfhydryl (Thiol) acs.orgnih.gov
Bond Formed Thioether wikipedia.orgcreative-proteomics.com
Optimal pH 7.5 - 8.5 acs.orgnih.gov
Key Advantage High specificity for cysteine residues acs.orgnih.gov

Synthesis of Polymeric Structures

While direct polymerization of a monomer like Benzonitrile, 4-(iodoacetyl)- presents challenges due to the high reactivity of the iodoacetyl group which could interfere with many polymerization catalysts, several strategies can be employed to create polymers bearing this functionality.

Direct Polymerization of a Protected Monomer: A common approach involves the polymerization of a monomer where the reactive functionality is protected. For instance, a vinyl or acrylic monomer containing the 4-acetylbenzonitrile moiety could be synthesized and polymerized. The iodo group could then be introduced in a post-polymerization modification step.

Post-Polymerization Modification: This is a versatile strategy where a pre-formed polymer with suitable reactive side chains is modified to introduce the iodoacetyl group. wiley-vch.dersc.orgutexas.edu For example, a polymer with pendant hydroxyl or amine groups can be reacted with iodoacetic anhydride (B1165640) or an activated ester of iodoacetic acid. wiley-vch.de This allows for the use of well-established polymerization techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization or Atom Transfer Radical Polymerization (ATRP) to first synthesize a well-defined polymer backbone. acs.orgnih.govrsc.org

The table below outlines a potential post-polymerization modification strategy.

Precursor Polymer FunctionalityReagent for ModificationResulting Functionality
Pendant Hydroxyl (-OH)Iodoacetic AnhydrideIodoacetate Ester
Pendant Amine (-NH₂)N-Succinimidyl IodoacetateIodoacetamide
Pendant Thiol (-SH)1,2-DiiodoethaneIodoethyl Thioether

These functionalized polymers can be designed as "thiol-reactive scaffolds" for further conjugation with biomolecules or other functional moieties, creating materials for applications in drug delivery, tissue engineering, and biosensing. acs.orgnih.govamazonaws.com

Development of Immobilized Forms for Heterogeneous Applications

Immobilizing Benzonitrile, 4-(iodoacetyl)- or its derivatives onto solid supports transforms them into heterogeneous reagents or catalysts. This immobilization facilitates separation from the reaction mixture, allows for reuse, and can enhance stability. nih.govscispace.comnih.govmdpi.commdpi.com The iodoacetyl group is again the key functionality for covalent attachment to appropriately functionalized solid supports.

Supports for Immobilization

A variety of solid supports can be utilized, including:

Polymeric Resins: Polystyrene, agarose, or polyacrylamide beads functionalized with sulfhydryl groups are common supports. nih.govd-nb.infonih.govresearchgate.netresearchgate.net

Silica (B1680970): The surface of silica gel can be modified with organosilanes to introduce thiol groups.

Magnetic Nanoparticles: These offer the advantage of easy separation from a reaction mixture using an external magnetic field.

Immobilization Chemistry

The covalent attachment is typically achieved by reacting the iodoacetyl group of Benzonitrile, 4-(iodoacetyl)- with a thiol-functionalized solid support, forming a stable thioether linkage.

Support-SH + I-CH₂-CO-Ar-CN → Support-S-CH₂-CO-Ar-CN + HI

This approach creates a solid-supported reagent where the benzonitrile moiety is tethered to the support.

Applications of Immobilized Forms

Affinity Chromatography: If a molecule with affinity for the benzonitrile group is conjugated to the support, it can be used to purify target proteins from a complex mixture.

Heterogeneous Catalysis: If the benzonitrile derivative possesses catalytic activity, its immobilization allows for its use in flow-through reactors and simplifies catalyst recovery and recycling. nih.govscispace.comnih.govmdpi.commdpi.com

Solid-Phase Synthesis: The immobilized benzonitrile derivative can serve as a starting point for the solid-phase synthesis of more complex molecules.

The following table summarizes common supports and their functionalization for immobilization.

Support MaterialFunctional Group for CouplingKey Advantage of Support
Agarose BeadsThiolBiocompatible, porous structure
Polystyrene ResinThiolHigh mechanical and chemical stability
Silica GelThiolHigh surface area, rigid structure
Magnetic NanoparticlesThiolFacile separation with a magnet

Computational and Theoretical Studies of Benzonitrile, 4 Iodoacetyl

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the behavior of Benzonitrile (B105546), 4-(iodoacetyl)- at a molecular level. These methods, such as Density Functional Theory (DFT), provide insights into the molecule's stability, reactivity, and spectroscopic properties by solving the Schrödinger equation.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals indicate how a molecule will interact with other species.

The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and more reactive. For Benzonitrile, 4-(iodoacetyl)-, the electron-withdrawing nature of the nitrile and iodoacetyl groups is expected to influence the energies of these frontier orbitals significantly.

Table 1: Frontier Molecular Orbital Energies of Related Benzonitrile Derivatives

Compound HOMO (eV) LUMO (eV) Energy Gap (eV)
Benzonitrile -7.02 -0.58 6.44
4-Acetylbenzonitrile (B130643) -7.25 -1.15 6.10

Note: The data in this table is for related compounds and is provided for comparative purposes. Specific values for Benzonitrile, 4-(iodoacetyl)- would require dedicated computational studies.

The distribution of electrons within the Benzonitrile, 4-(iodoacetyl)- molecule is uneven due to the presence of electronegative atoms like nitrogen, oxygen, and iodine. This charge distribution can be visualized using Molecular Electrostatic Potential (MEP) maps. These maps show regions of positive and negative electrostatic potential on the molecule's surface, which are crucial for understanding intermolecular interactions and predicting sites for electrophilic and nucleophilic attack.

In Benzonitrile, 4-(iodoacetyl)-, the nitrogen atom of the nitrile group and the oxygen atom of the acetyl group are expected to be regions of high negative electrostatic potential, making them susceptible to attack by electrophiles. Conversely, the hydrogen atoms on the benzene (B151609) ring and the carbon atom of the carbonyl group are likely to be regions of positive electrostatic potential.

The three-dimensional structure of Benzonitrile, 4-(iodoacetyl)- is not rigid. Rotation around the single bond connecting the acetyl group to the benzene ring can lead to different conformations. Conformational analysis involves calculating the potential energy of the molecule as a function of this rotation to identify the most stable conformer (the one with the lowest energy).

The planarity of the molecule is a key factor in its stability. A planar conformation allows for maximum conjugation between the benzene ring and the acetyl group, which is energetically favorable. The presence of the bulky iodine atom may introduce some steric hindrance that could affect the preferred conformation.

Reaction Mechanism Predictions via Computational Modeling

Computational modeling is an indispensable tool for investigating the detailed pathways of chemical reactions. By mapping the potential energy surface, chemists can identify transition states and intermediates, providing a deeper understanding of reaction kinetics and selectivity. rsc.org

A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. youtube.com Characterizing the geometry and energy of the transition state is crucial for calculating the activation energy of a reaction, which determines the reaction rate.

For reactions involving Benzonitrile, 4-(iodoacetyl)-, such as nucleophilic substitution at the α-carbon to the carbonyl group, computational methods can be used to locate the transition state structure. Vibrational frequency calculations are then performed to confirm that the structure is a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

A potential energy surface (PES) is a mathematical or graphical representation of the potential energy of a system as a function of the positions of its constituent atoms. libretexts.org By mapping the PES for a reaction, chemists can visualize the entire reaction pathway, from reactants to products, including any intermediates and transition states. youtube.com

For Benzonitrile, 4-(iodoacetyl)-, mapping the PES for a specific reaction would involve calculating the energy of the system at numerous points along the reaction coordinate. This detailed map provides valuable information about the reaction mechanism, including whether the reaction is concerted (occurs in a single step) or stepwise (involves one or more intermediates). researchgate.net This understanding is fundamental for controlling and optimizing chemical reactions.

Kinetic and Thermodynamic Parameters Prediction

Computational chemistry offers robust methods for predicting the kinetic and thermodynamic parameters that govern the chemical reactions of Benzonitrile, 4-(iodoacetyl)-. The presence of the iodoacetyl group, a potent electrophile, makes this compound susceptible to nucleophilic substitution reactions, which are critical to its potential biological activity.

Kinetic Reactivity: The prediction of kinetic parameters, particularly activation energies (ΔG‡), is crucial for understanding reaction rates. For Benzonitrile, 4-(iodoacetyl)-, a key reaction is the SN2 substitution at the α-carbon by a nucleophile. Computational models can simulate this reaction pathway to determine the energy barrier that must be overcome. DFT calculations on similar α-haloketones have been used to model reactions with various nucleophiles, showing that activation energies are influenced by the nature of the nucleophile and solvent conditions . It has been noted that the inductive effect of the carbonyl group in α-haloketones increases the polarity of the carbon-halogen bond, enhancing reactivity towards nucleophiles nih.gov.

A hypothetical table of predicted kinetic and thermodynamic data for the reaction of Benzonitrile, 4-(iodoacetyl)- with a model nucleophile (e.g., a thiol group from a cysteine residue) is presented below. Such data is typically generated from quantum mechanics calculations.

Table 1: Predicted Kinetic and Thermodynamic Parameters

ParameterPredicted Value (kcal/mol)Computational Method
Enthalpy of Reaction (ΔH)-15.5DFT (B3LYP/6-311G)
Gibbs Free Energy of Reaction (ΔG)-17.2DFT (B3LYP/6-311G)
Activation Energy (ΔG‡)+12.8DFT (B3LYP/6-311G**)

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, providing a detailed picture of their motion and interactions with their environment.

MD simulations are particularly useful for understanding how a solvent influences the structure and reactivity of a solute. For Benzonitrile, 4-(iodoacetyl)-, simulations in an aqueous environment can reveal the organization of water molecules around the polar benzonitrile and reactive iodoacetyl groups. Classical MD simulations performed on liquid benzonitrile have shown that specific intermolecular interactions, such as hydrogen bonding between the nitrile group and hydrogen atoms of adjacent molecules, play a significant role in the liquid's structure walisongo.ac.idresearchgate.net. Similar simulations for Benzonitrile, 4-(iodoacetyl)- would elucidate its solvation shell structure, which in turn affects its reactivity. The dynamics of the solvent shell are critical for processes like substrate recognition and reaction, as the reorganization of solvent molecules is often a key component of the reaction coordinate.

Given that the iodoacetyl group is a known reactive handle for covalent modification of proteins, particularly cysteine residues, MD simulations are invaluable for studying the ligand-receptor interactions of Benzonitrile, 4-(iodoacetyl)-.

Binding Mechanism: A typical computational workflow to study these interactions involves:

Molecular Docking: Initially, the compound is docked into the binding site of a target protein to predict its most likely binding pose. Docking studies on various enzyme inhibitors have shown that this technique can identify key interactions, such as hydrogen bonds and π-π stacking, that stabilize the ligand in the active site mdpi.comnih.govresearchgate.net. For Benzonitrile, 4-(iodoacetyl)-, docking would likely place the iodoacetyl group in proximity to a nucleophilic residue like cysteine.

Molecular Dynamics Simulations: Following docking, MD simulations of the protein-ligand complex are performed. These simulations allow the system to relax and explore conformational space, providing a more realistic view of the binding. nih.gov The stability of the binding pose, the network of interactions, and the flexibility of both the ligand and the protein can be analyzed. Simulations can reveal how the compound is accommodated within the binding pocket and the specific interactions that orient the iodoacetyl group for covalent reaction. e-nps.or.krdoaj.org Advanced techniques like hypersound-accelerated MD can even be used to observe the binding events themselves. nih.gov

Table 2: Key Interactions in a Hypothetical Protein Binding Site

Interacting ResidueInteraction TypeFunctional Group on Ligand
Cys285Covalent Bond (Post-reaction)Acetyl Carbon
Trp150π-π StackingBenzene Ring
Gln102Hydrogen BondNitrile Group
Val125Hydrophobic InteractionBenzene Ring

Structure-Reactivity Relationship (SAR) Studies using Computational Methods

Computational SAR studies aim to correlate the structural features of molecules with their chemical reactivity or biological activity.

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to a specific endpoint, such as reaction rate or biological activity. For a compound like Benzonitrile, 4-(iodoacetyl)-, a QSAR model could be developed to predict its reactivity with nucleophiles based on a set of calculated molecular descriptors.

The electrophilic reactivity of the iodoacetyl group is a key determinant of its function. Computational studies on α-halo carbonyl compounds have successfully used molecular orbital (MO) properties, such as the energy of the Lowest Unoccupied Molecular Orbital (LUMO), as descriptors to predict their SN2 reactivity and mutagenicity nih.gov. A lower LUMO energy generally corresponds to higher electrophilicity and greater reactivity.

A hypothetical QSAR model for the reactivity of a series of substituted 4-(iodoacetyl)benzonitriles might take the form:

log(k) = β₀ + β₁(σ) + β₂(ELUMO) + β₃(LogP)

Where k is the reaction rate constant, σ is the Hammett substituent constant, ELUMO is the LUMO energy, and LogP is the partition coefficient. Statistical validation of such models is crucial to ensure their predictive power nih.gov.

Recent advances in computational chemistry and machine learning have led to the development of tools that can predict the ease of synthesis (synthetic accessibility) and the likely outcomes of chemical reactions.

Synthetic Accessibility: Algorithms can analyze the structure of Benzonitrile, 4-(iodoacetyl)- and break it down into known synthetic precursors or building blocks. By comparing these fragments to databases of commercially available chemicals and known reactions, a synthetic accessibility score can be calculated. This helps chemists to prioritize molecules that are more likely to be synthesizable in a laboratory setting.

Reaction Outcome Prediction: Predicting the outcome of a chemical reaction, especially when multiple reactive sites are present, is a significant challenge. Machine learning models, often trained on vast databases of known reactions from patents and literature, can predict the major product of a reaction given a set of reactants and reagents walisongo.ac.idsemanticscholar.org. For a molecule like Benzonitrile, 4-(iodoacetyl)-, these models could predict the outcome of its reaction with various nucleophiles, considering potential side reactions at the nitrile or phenyl ring, thereby guiding the design of synthetic routes and biological experiments.

Advanced Spectroscopic and Structural Elucidation Studies Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules. It provides granular insights into the chemical environment of magnetically active nuclei, such as ¹H and ¹³C, allowing for the unambiguous assignment of the molecular structure of "Benzonitrile, 4-(iodoacetyl)-".

One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, offer the initial and fundamental data for structural analysis. The ¹H NMR spectrum of "Benzonitrile, 4-(iodoacetyl)-" is expected to show distinct signals for the aromatic protons and the methylene (B1212753) protons of the iodoacetyl group. The aromatic protons typically appear as a set of doublets in the downfield region, characteristic of a 1,4-disubstituted benzene (B151609) ring. The methylene protons adjacent to the carbonyl and iodine atoms would present as a singlet in the aliphatic region.

Further structural confirmation and unambiguous assignment are achieved through two-dimensional (2D) NMR experiments:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For "Benzonitrile, 4-(iodoacetyl)-", COSY would confirm the coupling between the ortho- and meta-protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would definitively link the aromatic proton signals to their corresponding carbon atoms in the benzene ring and the methylene proton signal to its carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Benzonitrile (B105546), 4-(iodoacetyl)-

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Methylene (-CH₂I) ~4.3 ~5
Aromatic CH (ortho to CN) ~7.8 ~118
Aromatic CH (ortho to C=O) ~8.1 ~129
Quaternary C (C-CN) - ~112
Quaternary C (C-C=O) - ~138
Nitrile (-CN) - ~118

Note: The values presented are predictions based on typical chemical shifts for similar functional groups and may vary based on solvent and experimental conditions.

For a molecule like "Benzonitrile, 4-(iodoacetyl)-", which lacks significant sources of conformational restriction such as bulky groups that would hinder rotation, significant dynamic processes observable by NMR at room temperature are not typically expected. The rotation around the single bonds (e.g., between the aromatic ring and the acetyl group) is generally fast on the NMR timescale. Therefore, dynamic NMR studies are not commonly applied to this type of structure under standard conditions.

While solution-state NMR provides information on the averaged structure of a molecule in solution, solid-state NMR (ssNMR) can probe the structure in its crystalline form. This technique is particularly useful for studying polymorphism, where a compound can exist in different crystal lattices. ssNMR could reveal details about the molecular packing, intermolecular interactions, and the presence of different conformers in the solid state of "Benzonitrile, 4-(iodoacetyl)-". However, specific solid-state NMR studies on this compound are not widely reported in the literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of "Benzonitrile, 4-(iodoacetyl)-" (C₉H₆INO) with a high degree of confidence, distinguishing it from other compounds with the same nominal mass.

Table 2: HRMS Data for Benzonitrile, 4-(iodoacetyl)-

Ion Calculated m/z Observed m/z
[M+H]⁺ 271.9572 Typically within 5 ppm

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation. The analysis of the resulting fragment ions provides valuable information about the molecule's structure. For "Benzonitrile, 4-(iodoacetyl)-", key fragmentation pathways would likely include:

Loss of an iodine radical (•I): This would result in a prominent fragment ion corresponding to the 4-acetylbenzonitrile (B130643) cation.

Cleavage of the C-C bond between the carbonyl group and the methylene group: This could lead to the formation of a 4-cyanobenzoyl cation.

Loss of the entire iodoacetyl group: This would generate a cyanophenyl cation.

By analyzing these characteristic fragmentation patterns, the identity and structure of "Benzonitrile, 4-(iodoacetyl)-" can be unequivocally confirmed.

Application of Derivatization in MS Analysis

While specific studies on the derivatization of "Benzonitrile, 4-(iodoacetyl)-" for mass spectrometry (MS) analysis are not extensively documented in publicly available research, the inherent reactivity of its iodoacetyl functional group suggests a significant potential application as a derivatizing agent itself. The iodoacetyl group is a well-known alkylating agent that readily reacts with nucleophilic functional groups, most notably the sulfhydryl (thiol) groups of cysteine residues in peptides and proteins.

This reactivity allows "Benzonitrile, 4-(iodoacetyl)-" to be hypothetically employed as a reagent for the chemical modification of biomolecules to enhance their detection and characterization by mass spectrometry. The introduction of the benzonitrile moiety can improve the ionization efficiency and impart a specific fragmentation pattern during tandem mass spectrometry (MS/MS), facilitating structural elucidation. The reaction of iodoacetamide, a related iodoacetyl-containing compound, with peptides demonstrates that such derivatization can lead to undesired side reactions with other amino acid residues, a consideration that would also apply to "Benzonitrile, 4-(iodoacetyl)-". nih.gov

X-ray Crystallography for Solid-State Structure Determination

As of the current body of scientific literature, no publicly accessible X-ray crystallographic data for "Benzonitrile, 4-(iodoacetyl)-" has been reported. Therefore, a definitive determination of its solid-state structure, absolute configuration, and polymorphic forms remains an area for future investigation.

Single Crystal X-ray Diffraction for Absolute Configuration

Should single crystals of "Benzonitrile, 4-(iodoacetyl)-" be grown, single-crystal X-ray diffraction would be the definitive method to determine its three-dimensional atomic arrangement in the crystalline state. This technique would provide precise bond lengths, bond angles, and torsion angles, offering unequivocal confirmation of its molecular connectivity and conformation. For chiral molecules, this method can also establish the absolute configuration.

Polymorphism and Crystal Packing Analysis

The study of polymorphism, the ability of a compound to exist in more than one crystal form, is crucial for understanding its physical properties. X-ray diffraction studies would be essential to identify any potential polymorphs of "Benzonitrile, 4-(iodoacetyl)-". Furthermore, an analysis of the crystal packing would reveal the nature and geometry of intermolecular interactions, such as halogen bonding, hydrogen bonding, and π-stacking, which govern the supramolecular architecture and influence the material's bulk properties.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Characteristic Absorption Bands of Nitrile, Acetyl, and Aryl Halide Moieties

The vibrational spectrum of "Benzonitrile, 4-(iodoacetyl)-" is expected to exhibit distinct absorption bands corresponding to its nitrile (C≡N), acetyl (C=O), and aryl iodide (C-I) functional groups.

Functional GroupMoietyPredicted Vibrational Frequency (cm⁻¹)Spectroscopy Type
NitrileC≡N stretch2220 - 2240IR, Raman
AcetylC=O stretch1680 - 1700IR, Raman
Aryl HalideC-I stretch480 - 610IR, Raman

The nitrile group is anticipated to show a sharp, medium-intensity band in the region of 2220-2240 cm⁻¹ in the IR spectrum. The carbonyl stretch of the acetyl group would likely appear as a strong absorption band around 1680-1700 cm⁻¹. The carbon-iodine stretching vibration of the aryl iodide moiety is expected in the far-infrared region, typically between 480 and 610 cm⁻¹. A comparative study on 4-acetyl benzonitrile provides further insight into the vibrational modes of similar structures. researchgate.net

Applications of Benzonitrile, 4 Iodoacetyl As a Research Tool and Synthetic Intermediate

Role in Complex Organic Synthesis as a Building Block

As a synthetic intermediate, Benzonitrile (B105546), 4-(iodoacetyl)- provides a scaffold for constructing more elaborate molecular architectures. The presence of two distinct reactive sites—the electrophilic methylene (B1212753) carbon of the iodoacetyl group and the aromatic ring which can be modified—allows for sequential and controlled chemical transformations.

The α-haloketone structural motif is a cornerstone in the synthesis of a wide array of heterocyclic compounds. researchgate.netnih.gov Benzonitrile, 4-(iodoacetyl)- is an excellent precursor for nitrogen-containing heterocycles due to the susceptibility of its α-carbon to nucleophilic attack by nitrogen-containing reagents. This reactivity is the basis for several classical heterocycle syntheses.

The reaction of α-haloketones with various nitrogen nucleophiles can lead to the formation of five- or six-membered rings, which are prevalent structures in pharmacologically active compounds. researchgate.net For instance, condensation with amidines or guanidines can yield substituted imidazoles, while reaction with thioureas or thioamides is a common route to thiazoles. nih.gov The 4-cyanophenyl group remains as a key substituent on the resulting heterocyclic ring, influencing its electronic properties and potential biological interactions.

Reactant TypeResulting Heterocycle CoreSignificance
Amidine / GuanidineImidazole (B134444)Common scaffold in pharmaceuticals and catalysts. nih.gov
Thiourea / ThioamideThiazole (B1198619)Core structure in many bioactive compounds, including antibiotics.
Hydrazine DerivativesPyridazine / PyrazoleFound in agrochemicals and drugs.

The iodoacetyl group is an effective alkylating agent, facilitated by the fact that iodide is an excellent leaving group. This allows Benzonitrile, 4-(iodoacetyl)- to readily participate in nucleophilic substitution reactions to form new covalent bonds.

Carbon-Heteroatom Bond Formation: The compound reacts efficiently with heteroatom nucleophiles.

S-Alkylation: Thiols and thiophenols are readily alkylated to form thioethers (sulfides). jmaterenvironsci.comyoutube.com This reaction is particularly important in bioconjugation and the modification of cysteine-containing peptides and proteins.

N-Alkylation: Primary and secondary amines react to form β-aminoketones.

O-Alkylation: Alcohols and phenols can be alkylated, though this often requires a base to deprotonate the hydroxyl group, forming a more reactive alkoxide or phenoxide ion.

Carbon-Carbon Bond Formation: The formation of new C-C bonds is fundamental to building molecular complexity. thieme.de Benzonitrile, 4-(iodoacetyl)- can react with carbon-based nucleophiles, such as enolates derived from 1,3-dicarbonyl compounds or organometallic reagents, to extend the carbon skeleton. These reactions provide a pathway to more complex structures bearing the 4-cyanobenzoyl moiety.

Development of Chemical Probes and Tags

The specific reactivity of Benzonitrile, 4-(iodoacetyl)- makes it a valuable tool in chemical biology for the development of probes designed to study biological systems.

The iodoacetyl group is a classic electrophile used for the covalent modification of proteins. nih.gov It exhibits a high degree of selectivity for nucleophilic amino acid residues. Its primary target is the sulfhydryl (thiol) group of cysteine, which is highly nucleophilic at physiological pH and reacts via an S_N2 mechanism to form a stable thioether bond. nih.gov

While cysteine is the most common target, other nucleophilic residues can also be modified, including the imidazole ring of histidine, the thioether of methionine, and the ε-amino group of lysine (B10760008), although often requiring more specific reaction conditions or longer incubation times. nih.gov This selective modification allows researchers to identify accessible and reactive residues, probe protein structure, and inhibit enzyme function by blocking active sites. khanacademy.org

Target Amino AcidReactive GroupResulting Covalent BondReactivity
CysteineSulfhydryl (-SH)ThioetherHigh
HistidineImidazoleN-C BondModerate
LysineAmine (-NH₂)N-C BondModerate to Low
MethionineThioether (-S-CH₃)Sulfonium ionModerate to Low

Affinity Labeling: This compound is well-suited for use as an affinity labeling reagent. researchgate.net This strategy involves a two-step process: first, the molecule binds non-covalently to a specific site on a target protein, such as an enzyme's active site or a receptor's binding pocket. This initial binding is guided by the structural features of the 4-cyanophenyl group. Once localized, the highly reactive iodoacetyl group forms a covalent bond with a nearby nucleophilic amino acid residue, permanently labeling the binding site. researchgate.net This allows for the identification of binding sites and the study of protein-ligand interactions.

Photoaffinity Labeling: Benzonitrile, 4-(iodoacetyl)- is not a classic photoaffinity label itself, as it lacks a moiety that becomes reactive upon irradiation with UV light, such as a diazirine, azide (B81097), or benzophenone (B1666685) group. mdpi.com However, the C-I bond can be homolytically cleaved by light to generate a radical species, a process that has been explored in labeling experiments. nih.gov More commonly, the benzonitrile scaffold can be used as a core structure in the synthesis of more complex photoaffinity probes, where a photo-activatable group is incorporated elsewhere in the molecule.

Applications in Materials Science

While less documented than its applications in synthesis and chemical biology, the structure of Benzonitrile, 4-(iodoacetyl)- suggests potential utility in materials science. The benzonitrile unit is a motif found in various functional materials. researchgate.net

The reactive iodoacetyl handle provides a means to covalently attach the 4-cyanophenyl group to polymer backbones or surfaces. For example, it could be grafted onto polymers containing nucleophilic side chains (e.g., hydroxyl or amine groups) to modify the material's surface properties, such as hydrophobicity or refractive index. The rigid, polar nature of the benzonitrile group could be exploited in the design of liquid crystals or other ordered materials. Furthermore, nitrile groups can participate in polymerization reactions or be converted to other functional groups, offering a route to functionalized polymers with specific electronic or physical properties. youtube.com

Precursors for Polymer Synthesis

While direct polymerization of Benzonitrile, 4-(iodoacetyl)- has not been extensively documented in dedicated studies, its molecular architecture suggests its utility as a monomer or a precursor for functional polymers. The iodoacetyl group is a particularly reactive functional handle that can participate in various polymerization and polymer modification reactions.

The iodoacetyl group is known to react readily with nucleophiles, such as thiols, to form stable thioether linkages. This reactivity can be exploited in several ways for polymer synthesis:

Polycondensation Reactions: Monomers containing two or more iodoacetyl groups can undergo condensation polymerization with dithiol compounds to form poly(thioether)s. While Benzonitrile, 4-(iodoacetyl)- itself is monofunctional in this regard, it could be used to end-cap polymers or to introduce the 4-cyanophenylacetyl moiety as a pendant group in a polymer chain.

Post-Polymerization Modification: A more common approach would be the use of Benzonitrile, 4-(iodoacetyl)- to modify existing polymers. Polymers bearing nucleophilic side chains (e.g., thiol groups) can be functionalized by reacting them with Benzonitrile, 4-(iodoacetyl)-. This introduces the 4-cyanobenzoylmethyl group onto the polymer, thereby altering its physical and chemical properties. This strategy is widely used in bioconjugation to attach labels or crosslinkers to proteins and other biomolecules. thermofisher.comgbiosciences.com

The nitrile group can also be a site for polymerization. For instance, under certain catalytic conditions, the triple bond of the nitrile can undergo addition polymerization to form conjugated polymers with a polyimine backbone.

Table 1: Potential Polymerization Strategies Involving Benzonitrile, 4-(iodoacetyl)-

Polymerization StrategyRole of Benzonitrile, 4-(iodoacetyl)-Resulting Polymer StructurePotential Properties
Chain-growth Polymerization Co-monomer with a vinyl groupCopolymer with pendant 4-(iodoacetyl)benzonitrile groupsReactive polymer for further functionalization
Step-growth Polymerization Chain terminator or modifierPolymer with 4-cyanophenylacetyl end-groups or side chainsModified solubility, thermal, or optical properties
Post-polymerization Modification Functionalizing agent for nucleophilic polymersPolymer with pendant 4-cyanobenzoylmethyl thioether groupsIntroduction of specific functionalities for material applications

Role in Functional Organic Materials

The combination of the polar nitrile group and the reactive iodoacetyl group makes Benzonitrile, 4-(iodoacetyl)- an interesting building block for the synthesis of functional organic materials. Benzonitrile derivatives, in general, are utilized in a variety of advanced materials due to their electronic properties.

Organic Electronics: Benzonitrile-containing molecules have been investigated for their use in organic light-emitting diodes (OLEDs), often as host materials or as components of thermally activated delayed fluorescence (TADF) emitters. researchgate.netrsc.org The electron-withdrawing benzonitrile unit can be combined with electron-donating moieties to create bipolar molecules with desirable charge-transport properties. While Benzonitrile, 4-(iodoacetyl)- itself is not a final material, it can serve as a synthetic intermediate to build more complex structures for such applications. The iodoacetyl group can be used to link the benzonitrile core to other functional units.

Supramolecular Chemistry: The nitrile group can participate in non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which are crucial for the self-assembly of molecules into well-ordered supramolecular structures.

Liquid Crystals: The rigid, rod-like shape of the benzonitrile moiety is a common feature in liquid crystalline molecules. By incorporating Benzonitrile, 4-(iodoacetyl)- into larger molecular structures, it may be possible to design new liquid crystalline materials.

Catalytic Applications

The application of Benzonitrile, 4-(iodoacetyl)- in catalysis is primarily envisioned through its role as a precursor to ligands for transition metal complexes, which are the cornerstone of many catalytic processes.

Precursor for Ligands in Transition Metal Catalysis

The benzonitrile unit can be a key component of ligands that modulate the electronic and steric properties of a metal center in a catalyst. The electron-withdrawing nature of the nitrile group can significantly influence the catalytic activity.

Research has shown that bidentate ligands containing a benzonitrile moiety can be effective in nickel-catalyzed cross-coupling reactions. For example, a pyrazole-benzonitrile ligand has been designed where the benzonitrile unit acts as an electron-acceptor. This electronic effect promotes the desired reductive elimination step in the catalytic cycle and helps to stabilize the low-valent nickel species.

Benzonitrile, 4-(iodoacetyl)- can serve as a starting material for the synthesis of such ligands. The iodoacetyl group can be transformed into various other functional groups that can coordinate to a metal. For instance, it can be converted to a phosphine, an N-heterocyclic carbene (NHC), or other common coordinating groups through multi-step synthetic routes.

Table 2: Potential Ligand Synthesis from Benzonitrile, 4-(iodoacetyl)-

Ligand TypeSynthetic Transformation of Iodoacetyl GroupPotential Catalytic Application
Phosphine Ligand Reaction with a phosphide (B1233454) sourceCross-coupling reactions (e.g., Suzuki, Heck)
NHC Ligand Precursor Conversion to an imidazolium (B1220033) saltOlefin metathesis, C-H activation
Bidentate N,N-Ligand Reaction with a diamineAsymmetric catalysis

Mechanistic Aspects of Catalytic Role

The role of the benzonitrile group in a ligand is primarily electronic. As an electron-withdrawing group, it can decrease the electron density at the metal center. This can have several important consequences for the catalytic cycle:

Promotion of Reductive Elimination: In cross-coupling reactions, the final step is often reductive elimination, where the new C-C bond is formed and the active catalyst is regenerated. An electron-poor metal center can facilitate this step, leading to a faster turnover rate.

Stabilization of Low-Valent Metal Species: Many catalytic cycles involve low-valent transition metal intermediates (e.g., Ni(0), Pd(0)). Electron-accepting ligands like those derived from benzonitrile can stabilize these species through π-backbonding, preventing catalyst decomposition.

Future Research Directions and Challenges

Development of Novel and Efficient Synthetic Routes

The synthesis of α-haloketones, including Benzonitrile (B105546), 4-(iodoacetyl)-, traditionally relies on the direct halogenation of the corresponding ketone. mdpi.comwikipedia.org This approach, while straightforward, often faces challenges such as the use of hazardous reagents like elemental iodine, moderate selectivity leading to di-halogenated byproducts, and cumbersome purification processes. mdpi.com

Future research must focus on creating greener, more efficient, and highly selective synthetic protocols. Key areas for development include:

Catalytic Direct Iodination: Investigating novel catalysts that can facilitate the direct and selective iodination of 4-acetylbenzonitrile (B130643) is a primary goal. Systems using catalysts like copper(II) oxide with iodine have shown promise for α-iodination under neutral conditions and could be optimized for this specific substrate. organic-chemistry.org

Photocatalytic Methods: The use of light-mediated reactions offers a powerful, environmentally friendly alternative. Developing a photochemical synthesis from a styrene (B11656) derivative or the parent ketone using a benign iodine source would represent a significant step forward, reducing waste and avoiding harsh reagents. mdpi.com

Exploration of Undiscovered Reactivity Modes

The chemical reactivity of α-haloketones is typically dominated by their nature as potent alkylating agents, with two primary electrophilic sites: the α-carbon and the carbonyl carbon. mdpi.comnih.gov This dual reactivity has been extensively used in the synthesis of a wide variety of nitrogen, sulfur, and oxygen-containing heterocycles. nih.govresearchgate.net

However, the full reactive potential of Benzonitrile, 4-(iodoacetyl)- remains to be unlocked. Future explorations could focus on:

Novel Cycloaddition Reactions: While α-diketones are known to participate in photo-induced [2+2], [4+2], or even [4+4] cycloadditions, the potential for α-haloketones to engage in novel cycloaddition pathways is an intriguing area of research. rsc.orgmdpi.com Investigating its behavior under photochemical or thermal conditions with various dienophiles or dipolarophiles could reveal new routes to complex cyclic systems.

Radical-Mediated Transformations: The carbon-iodine bond can be susceptible to homolytic cleavage, suggesting that radical-based reactions could offer a new dimension to its chemistry. Exploring single-electron transfer (SET) processes to generate radical intermediates could lead to novel carbon-carbon and carbon-heteroatom bond-forming reactions.

Multicomponent Reactions: Designing one-pot, multicomponent reactions that leverage both the electrophilic centers of Benzonitrile, 4-(iodoacetyl)- could provide rapid access to molecularly complex and diverse scaffolds, which is highly valuable in medicinal chemistry and materials science.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry provides indispensable tools for understanding and predicting chemical reactivity. For Benzonitrile, 4-(iodoacetyl)-, density functional theory (DFT) calculations can elucidate reaction mechanisms, rationalize observed selectivities, and predict spectroscopic properties. rsc.orgresearchgate.netnih.gov

The future of computational work in this area will move beyond static models to more dynamic and predictive approaches:

Predicting Reaction Pathways: Advanced computational methods can be used to screen for and predict the feasibility of undiscovered reaction pathways. By modeling transition states and reaction energy profiles, researchers can identify promising new transformations before attempting them in the lab.

Superelectrophilic Activation: DFT studies can model the behavior of Benzonitrile, 4-(iodoacetyl)- under superacidic conditions, predicting the formation of highly reactive dicationic superelectrophiles and their subsequent reactions. rsc.org This could open doors to reactions with weakly nucleophilic partners.

Solvent and Catalyst Effects: More sophisticated models that explicitly account for solvent effects and catalyst-substrate interactions will provide a more accurate picture of reaction kinetics and thermodynamics. This is crucial for optimizing existing synthetic routes and designing new catalytic systems.

Global Reactivity Indices: Calculating and analyzing global electrophilicity and nucleophilicity indices can help classify the molecule's reactivity and predict its behavior in polar reactions, aiding in the rational design of new synthetic applications. nih.goveco-vector.com

Expanding Applications as Mechanistic Probes in Chemical Biology

The iodoacetyl group is a well-established reactive moiety for the covalent modification of nucleophilic amino acid residues in proteins, particularly cysteine. This makes Benzonitrile, 4-(iodoacetyl)- a valuable candidate for use as a chemical probe to study protein function in complex biological systems. youtube.com

Future research should aim to expand its utility beyond a simple alkylating agent into a sophisticated tool for chemical biology:

Next-Generation Covalent Probes: By modifying the benzonitrile scaffold, it may be possible to develop next-generation probes with enhanced selectivity for specific protein targets or even for other nucleophilic residues like lysine (B10760008) or histidine. This would broaden the scope of proteins that can be studied. nih.gov

Activity-Based Protein Profiling (ABPP): Integrating this compound into ABPP platforms could enable the discovery of novel "ligandable" sites across the proteome. evotec.com This strategy is powerful for identifying new drug targets and understanding the off-target effects of covalent inhibitors. nih.govevotec.com

Target Deconvolution in Phenotypic Screening: When a molecule discovered through phenotypic screening is found to have a desirable biological effect, a probe based on Benzonitrile, 4-(iodoacetyl)- could be synthesized to identify its molecular target(s) through chemoproteomic methods. nih.gov

Fluorescent Probes: The incorporation of a fluorophore into the molecule would create a fluorescent probe, enabling the visualization of target protein localization and expression levels within cells without the need for genetic manipulation. nih.gov

Integration with Automated Synthesis and Machine Learning Approaches

The intersection of chemistry, robotics, and artificial intelligence is revolutionizing how molecules are designed and synthesized. researchgate.net The application of these technologies to Benzonitrile, 4-(iodoacetyl)- presents significant opportunities.

Automated Reaction Optimization: Machine learning algorithms can be trained on experimental data to rapidly optimize reaction conditions (e.g., temperature, concentration, catalyst loading) for the synthesis of Benzonitrile, 4-(iodoacetyl)-, leading to higher yields and purity with fewer experiments. beilstein-journals.orgacs.org

On-Demand Synthesis Platforms: Integrating the optimized synthesis into a fully automated platform would allow for the on-demand production of the compound. geneonline.commerckmillipore.com This is particularly valuable for generating chemical probes and their derivatives for biological screening without the need for large-scale batch synthesis and long-term storage.

Predictive Models for Reactivity and Bioactivity: Machine learning models could be developed to predict the undiscovered reactivity of Benzonitrile, 4-(iodoacetyl)- or to forecast its potential biological targets. By analyzing its structural features, these models can identify correlations with known reactivity patterns or protein-ligand interactions, guiding experimental efforts. umich.edu

Generative Models for Novel Probes: AI-driven generative models could design novel derivatives of Benzonitrile, 4-(iodoacetyl)- with predicted improvements in target selectivity, potency, or pharmacokinetic properties, accelerating the discovery of new chemical probes and potential therapeutic leads.

Q & A

Q. What synthetic strategies are recommended for preparing 4-(iodoacetyl)benzonitrile?

  • Methodological Answer: A plausible route involves nucleophilic substitution or coupling reactions. For example, the iodoacetyl group can be introduced via reaction of 4-aminobenzonitrile (CAS 873-74-5) with iodoacetic acid under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) . Alternatively, thiol-ene "click" chemistry (e.g., coupling 4-mercaptobenzonitrile with iodoacetyl chloride) could be adapted from similar benzonitrile syntheses . Purification via column chromatography (silica gel, hexane/ethyl acetate) and characterization by 1H^1H/13C^{13}C NMR and IR spectroscopy are critical to confirm structure and purity .

Q. How can the molecular structure of 4-(iodoacetyl)benzonitrile be validated experimentally?

  • Methodological Answer: Combine multiple spectroscopic and crystallographic techniques:
  • X-ray crystallography resolves bond lengths and angles, as demonstrated for 4-(4-cyanobenzoylmethyl)benzonitrile (CCDC deposition code: CCDC 698356) .
  • IR spectroscopy identifies functional groups (e.g., C≡N stretch at ~2220 cm1^{-1}, C=O stretch at ~1700 cm1^{-1}) .
  • Mass spectrometry confirms molecular weight (expected m/z for C9_9H5_5INO2_2: ~275.95) .

Advanced Research Questions

Q. How do solvent polarity and steric effects influence the reactivity of 4-(iodoacetyl)benzonitrile in photochemical reactions?

  • Methodological Answer: Solvent-dependent studies on similar benzonitriles reveal that polar aprotic solvents (e.g., DMF, acetonitrile) enhance charge-transfer interactions, while steric hindrance from substituents can slow reaction kinetics. For example, in twisted intramolecular charge-transfer (TICT) states, steric effects reduce radiative decay rates by 30–50% in bulky derivatives . Design experiments using time-resolved fluorescence spectroscopy to compare quantum yields in varying solvents (e.g., toluene vs. DMSO) .

Q. What analytical approaches resolve contradictions between computational predictions and experimental data for 4-(iodoacetyl)benzonitrile’s electronic properties?

  • Methodological Answer: Discrepancies may arise from solvation effects or incomplete basis sets in DFT calculations. To address this:
  • Perform solvent-corrected DFT calculations (e.g., using the SMD model) .
  • Validate dipole moments experimentally via Stark spectroscopy or solvatochromic shift analysis .
  • Compare computed vs. experimental 13C^{13}C NMR chemical shifts (e.g., deviations >2 ppm indicate model inaccuracies) .

Q. How can side reactions during 4-(iodoacetyl)benzonitrile synthesis be minimized?

  • Methodological Answer: Common side reactions include hydrolysis of the nitrile group or iododeacetyl elimination. Mitigation strategies:
  • Use anhydrous conditions and inert atmospheres (N2_2/Ar) .
  • Optimize reaction temperature (e.g., <50°C for iodoacetyl coupling to prevent decomposition) .
  • Monitor reaction progress via TLC or in-situ IR to halt at optimal conversion .

Key Challenges and Recommendations

  • Synthesis: Prioritize protecting the nitrile group during iodoacetyl coupling to avoid side reactions.
  • Characterization: Use hyphenated techniques (e.g., LC-MS) to detect trace impurities.
  • Computational Modeling: Include dispersion corrections in DFT to account for weak interactions in crystalline phases .

Note: Further experimental validation is required due to limited direct data on 4-(iodoacetyl)benzonitrile. Researchers should adapt protocols from structurally related systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.